An In-Depth Technical Guide to the Synthesis and Characterization of Dimethoxybis(pentafluorophenyl)silane
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethoxybis(pentafluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Fluorinated Silane
Dimethoxybis(pentafluorophenyl)silane, a unique organosilicon compound, stands at the intersection of fluorocarbon and silicone chemistries. Its distinctive structure, featuring two electron-withdrawing pentafluorophenyl groups and two hydrolyzable methoxy moieties attached to a central silicon atom, imparts a compelling set of properties. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile molecule. By delving into the underlying principles of its creation and analysis, we aim to equip scientists with the knowledge to harness its capabilities for advanced material design and synthetic methodologies.
Strategic Synthesis: A Grignard-Based Approach
The most logical and widely applicable method for the formation of the silicon-carbon bonds in dimethoxybis(pentafluorophenyl)silane is through a Grignard reaction. This venerable organometallic transformation allows for the nucleophilic substitution of chloro or alkoxy groups on a silicon precursor with the pentafluorophenyl anion.
Causality of Experimental Choices
The selection of starting materials is critical to the success of this synthesis. Pentafluorobromobenzene is the preferred precursor for the Grignard reagent due to its commercial availability and reactivity with magnesium. Dichlorodimethylsilane serves as a common and cost-effective silicon electrophile. The subsequent methanolysis is a straightforward method to introduce the methoxy groups.
The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is dictated by its ability to stabilize the Grignard reagent. Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic sources, leading to quenching of the reagent and reduced yields.
Synthesis Workflow
The synthesis can be envisioned as a two-step process: the formation of the Grignard reagent followed by its reaction with the silicon electrophile, and subsequent methanolysis.
Caption: Synthesis workflow for dimethoxybis(pentafluorophenyl)silane.
Detailed Experimental Protocol
Step 1: Preparation of Pentafluorophenylmagnesium Bromide
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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Under a nitrogen atmosphere, add a solution of pentafluorobromobenzene (2.0 equivalents) in anhydrous diethyl ether via the dropping funnel.
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Initiate the reaction by gentle heating. Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate of the pentafluorobromobenzene solution.
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After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of Bis(pentafluorophenyl)dichlorosilane and Subsequent Methanolysis
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Slowly add a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Cool the reaction mixture to 0 °C and slowly add anhydrous methanol (4.0 equivalents). This step is exothermic.
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Stir the mixture for an additional 2 hours at room temperature.
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Filter the reaction mixture to remove the magnesium salts.
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Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation to yield dimethoxybis(pentafluorophenyl)silane as a colorless liquid.
Comprehensive Characterization: Confirming Structure and Purity
Thorough characterization is essential to confirm the identity and purity of the synthesized dimethoxybis(pentafluorophenyl)silane. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the six equivalent protons of the two methoxy groups. The chemical shift of this singlet is typically in the range of 3.5-4.0 ppm.[1]
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¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of the pentafluorophenyl rings. The methoxy carbon will appear as a single peak around 50-55 ppm. The carbons of the pentafluorophenyl rings will exhibit complex splitting patterns due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is characteristic for a pentafluorophenyl group attached to silicon. It will show three distinct multiplets corresponding to the ortho, para, and meta fluorine atoms. The chemical shifts are expected in the range of -130 to -170 ppm.[2]
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²⁹Si NMR: The silicon-29 NMR spectrum will display a single resonance, the chemical shift of which is indicative of the electronic environment around the silicon atom.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| ~3.6 ppm (s, 6H) | ~51 ppm (OCH₃) | ~-135 ppm (ortho-F) |
| ~105-150 ppm (C₆F₅) | ~-155 ppm (para-F) | |
| ~-163 ppm (meta-F) | ||
| Table 1: Predicted NMR Spectroscopic Data for Dimethoxybis(pentafluorophenyl)silane. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For dimethoxybis(pentafluorophenyl)silane, the molecular ion peak [M]⁺ would be expected at m/z 424. The fragmentation pattern would likely involve the loss of methoxy groups and pentafluorophenyl rings.
| Adduct | Predicted m/z |
| [M+H]⁺ | 425.0050 |
| [M+Na]⁺ | 446.9870 |
| [M-H]⁻ | 422.9905 |
| Table 2: Predicted Mass Spectrometry Data for Dimethoxybis(pentafluorophenyl)silane Adducts.[3] |
Physicochemical Properties and Reactivity
Dimethoxybis(pentafluorophenyl)silane is a colorless liquid with a molecular weight of 424.27 g/mol . The presence of the two pentafluorophenyl groups significantly influences its properties.
Hydrolytic Stability
The Si-O-C bonds of the methoxy groups are susceptible to hydrolysis, especially in the presence of acid or base catalysts. The rate of hydrolysis is generally slower than that of analogous chlorosilanes but faster than that of non-fluorinated aryldimethoxysilanes due to the electron-withdrawing nature of the pentafluorophenyl groups. This controlled hydrolysis can be exploited for the formation of siloxane-based materials.
Reactivity Profile
The silicon center in dimethoxybis(pentafluorophenyl)silane is electrophilic and can react with nucleophiles. The methoxy groups can be displaced by other alkoxy groups, silanols, or carbanions. The pentafluorophenyl groups are generally stable but can undergo nucleophilic aromatic substitution under harsh conditions.
Caption: Key reactivity pathways of dimethoxybis(pentafluorophenyl)silane.
Applications and Future Directions
The unique combination of fluorinated aromatic rings and reactive methoxy groups makes dimethoxybis(pentafluorophenyl)silane a valuable building block in materials science and polymer chemistry.
Surface Modification and Hydrophobic Coatings
The low surface energy of the pentafluorophenyl groups can be utilized to create highly hydrophobic and oleophobic surfaces. By grafting this silane onto hydroxyl-functionalized surfaces, such as glass or metal oxides, the surface properties can be dramatically altered. Such coatings are of interest for self-cleaning, anti-fouling, and low-friction applications.
Precursor for Advanced Materials
Dimethoxybis(pentafluorophenyl)silane can serve as a monomer or cross-linking agent in the synthesis of specialty silicones. The incorporation of the bulky and electron-deficient pentafluorophenyl groups can enhance the thermal stability, chemical resistance, and refractive index of the resulting polymers.[4]
Stationary Phases in Chromatography
The unique electronic and steric properties of the pentafluorophenyl group make it an interesting ligand for stationary phases in high-performance liquid chromatography (HPLC) and gas chromatography (GC). It can offer alternative selectivity for the separation of aromatic and polar compounds compared to traditional stationary phases.
Conclusion
Dimethoxybis(pentafluorophenyl)silane is a fascinating molecule with a rich chemistry and a promising future in materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic procedures. The detailed characterization of this compound is crucial for its effective application. As researchers continue to explore the unique properties imparted by the pentafluorophenyl groups, new and innovative applications for this and related fluorinated silanes are certain to emerge, paving the way for the development of next-generation materials with tailored functionalities.
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